REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:40])[C:5]([CH3:39])([CH3:38])[CH2:6][C:7]1[N:8]([CH2:22][C:23]2[CH:28]=[CH:27][C:26]([C:29]3[CH:30]=[N:31][C:32]([O:35][CH2:36][CH3:37])=[CH:33][CH:34]=3)=[CH:25][CH:24]=2)[C:9]2[C:14]([C:15]=1[S:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][C:12]([OH:21])=[CH:11][CH:10]=2)[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].Cl.Cl[C:49]1[CH:54]=[CH:53][C:52]([CH3:55])=[CH:51][N:50]=1.[CH2:56](O)C>C(#N)C>[CH2:1]([O:3][C:4](=[O:40])[C:5]([CH3:38])([CH3:39])[CH2:6][C:7]1[N:8]([CH2:22][C:23]2[CH:24]=[CH:25][C:26]([C:29]3[CH:30]=[N:31][C:32]([O:35][CH2:36][CH3:37])=[CH:33][CH:34]=3)=[CH:27][CH:28]=2)[C:9]2[C:14]([C:15]=1[S:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[CH:13][C:12]([O:21][CH2:56][C:49]1[CH:54]=[CH:53][C:52]([CH3:55])=[CH:51][N:50]=1)=[CH:11][CH:10]=2)[CH3:2] |f:1.2.3,4.5|
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Name
|
|
Quantity
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1313.2 g
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Type
|
reactant
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Smiles
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C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)O)CC1=CC=C(C=C1)C=1C=NC(=CC1)OCC)(C)C)=O
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Name
|
|
Quantity
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20 L
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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Cesium carbonate
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Quantity
|
2118.67 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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2-chloro-5-methylpyridine hydrochloride
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Quantity
|
497.17 g
|
Type
|
reactant
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Smiles
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Cl.ClC1=NC=C(C=C1)C
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Name
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Quantity
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9.2 L
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Type
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reactant
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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35 (± 5) °C
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Type
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CUSTOM
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Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the temperature was increased to 70-80° C. over 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After heating at 70-80° C. for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 55° C.
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane (2 L)
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Type
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CUSTOM
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Details
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water (2 L) and transferred to a flask
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Type
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ADDITION
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Details
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containing dichloromethane (4 L) and water (4 L)
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Type
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WASH
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Details
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The original flask was rinsed twice with dichloromethane (2 L) and water (2 L)
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Type
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ADDITION
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Details
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the combined material was then diluted with an additional 3 L of dichloromethane and 6 L water to a total volume of 13 L of dichloromethane and 16 L of water
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Type
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STIRRING
|
Details
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The mixture was agitated for 10 minutes
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Duration
|
10 min
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Type
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CUSTOM
|
Details
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to separate over 10 minutes
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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ADDITION
|
Details
|
additional dichloromethane (9 L) was added to the aqueous layer
|
Type
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STIRRING
|
Details
|
The mixture was agitated for 6 minutes
|
Duration
|
6 min
|
Type
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CUSTOM
|
Details
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to separate over 5 minutes
|
Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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ADDITION
|
Details
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treated with activated carbon, Novit Neutral (433.07 g) and silica gel, thiol
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Type
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STIRRING
|
Details
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The mixture was stirred for 17 hours at room temperature
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Duration
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17 h
|
Type
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FILTRATION
|
Details
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filtered through a 1-2″ pad of Celite
|
Type
|
WASH
|
Details
|
The flask was rinsed with dichloromethane (2.6 L)
|
Type
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FILTRATION
|
Details
|
filtered through the pad of Celite
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
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to give the crude material
|
Type
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STIRRING
|
Details
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the mixture was stirred slowly for 17 hours
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The isolated solids were dried in a drying oven at 45° C. under vacuum for 2 days
|
Duration
|
2 d
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OCC1=NC=C(C=C1)C)CC1=CC=C(C=C1)C=1C=NC(=CC1)OCC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1459.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |